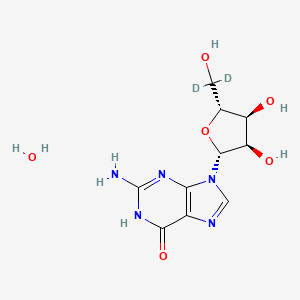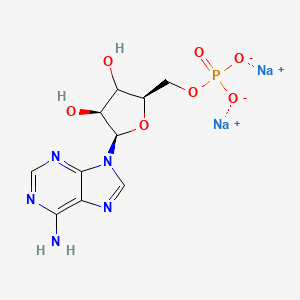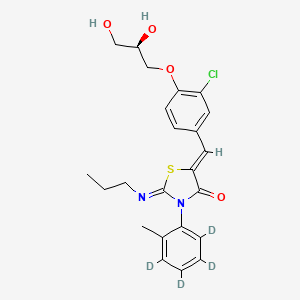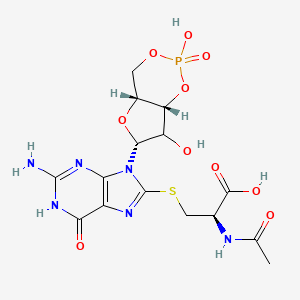
Trpc3/6-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trpc3/6-IN-2 is a potent inhibitor of the transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC6. These channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, which is vital for numerous cellular functions .
Preparation Methods
The synthesis of Trpc3/6-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
Trpc3/6-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol, which activates the TRPC channels, and specific inhibitors that block these channels. The major products formed from these reactions are typically the inhibited forms of the TRPC channels, which prevent calcium influx and subsequent cellular responses .
Scientific Research Applications
Trpc3/6-IN-2 has numerous scientific research applications. In chemistry, it is used to study the mechanisms of ion channel inhibition and the effects of calcium signaling on cellular functions. In biology, it helps in understanding the role of TRPC channels in various physiological processes. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases related to abnormal calcium signaling, such as cardiovascular diseases and neurodegenerative disorders. In industry, it is used in the development of new drugs targeting TRPC channels .
Mechanism of Action
Trpc3/6-IN-2 exerts its effects by binding to the TRPC3 and TRPC6 channels, inhibiting their activity. This inhibition prevents the influx of calcium ions into the cells, which is crucial for various cellular processes. The molecular targets of this compound are the TRPC3 and TRPC6 channels, and the pathways involved include the diacylglycerol-activated signaling pathway .
Comparison with Similar Compounds
Trpc3/6-IN-2 is unique in its high specificity and potency in inhibiting TRPC3 and TRPC6 channels. Similar compounds include GSK2332255B and GSK2833503A, which also inhibit TRPC3 and TRPC6 but with different potencies and selectivities. Another similar compound is SAR7334, which inhibits TRPC6, TRPC3, and TRPC7 channels .
Properties
Molecular Formula |
C18H23F2N5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3R,5R)-5-fluoro-1-[(1R,2R,4S)-4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)cyclopentyl]piperidin-3-amine |
InChI |
InChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1 |
InChI Key |
ATVWXELBUSAQIM-CZIOMAOESA-N |
Isomeric SMILES |
C1[C@@H](C[C@H]([C@@H]1N2C[C@@H](C[C@H](C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


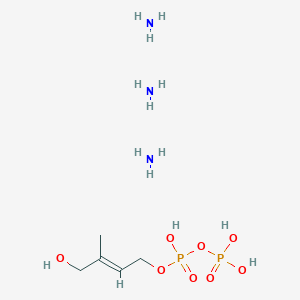
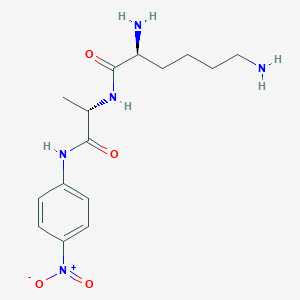
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
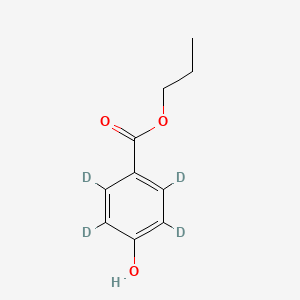
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
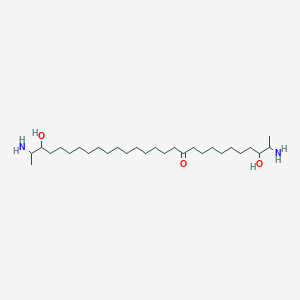
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)

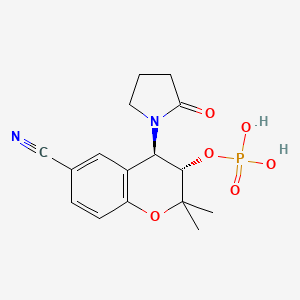
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
